![molecular formula C11H12N2O2 B1206943 Idazoxan CAS No. 79944-58-4](/img/structure/B1206943.png)
Idazoxan
Vue d'ensemble
Description
Idazoxan is a drug used in scientific research . It has been used in trials studying the basic science of Molecular Imaging, Alzheimer Disease, and Major Depressive Disorder . It acts as both a selective α2 adrenergic receptor antagonist, and an antagonist for the imidazoline receptor .
Synthesis Analysis
The synthesis of this compound involves several steps . The reaction of catechol (1) with 2-Chloroacrylonitrile [920-37-6] (2) gives 2-cyano-1,4-benzodioxan [1008-92-0] (3). A Pinner reaction with alcoholic hydrogen chloride leads to the iminoether, (4). Treatment with ethylenediamine [107-15-3] (5) gives the imidazoline ring affording Idazoxin (6) .
Molecular Structure Analysis
This compound has a molecular formula of C11H12N2O2 . Its average mass is 204.225 Da and its monoisotopic mass is 204.089874 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.229 g/mol . Its chemical formula is C11H12N2O2 .
Applications De Recherche Scientifique
Binding Affinity in Kidney Membranes
Idazoxan has been identified to bind with high affinity to non-adrenergic sites in pig kidney membranes. This suggests a new class of binding sites that may be the target of imidazolidines derivatives known for their antihypertensive properties (Vigne, Lazdunski, & Frelin, 1989).
Treatment-Resistant Schizophrenia
A study explored this compound's role in augmenting treatment response in schizophrenia. It showed that the antagonism of α2 receptors with this compound enhanced the therapeutic response to typical neuroleptic treatment in treatment-resistant patients with schizophrenia (Litman et al., 1996).
Dopamine Output and Antipsychotic Effects
Research indicates that this compound can selectively potentiate the cortical output of dopamine and augment the suppression of conditioned avoidance responding induced by raclopride. This provides insight into the mode of action of antipsychotic drugs like clozapine (Hertel, Fagerquist, & Svensson, 1999).
Effects on Mood, Memory, and Attention
This compound has been studied for its effects on mood, memory, and attention in healthy volunteers. It was found to have no significant effect on mood or sustained attention but did improve selective attention (Smith, Wilson, Glue, & Nutt, 1992).
Neuroprotection in Brain Injury
This compound has shown potential in decreasing neuronal damage in the rat brain following cerebral ischemia. This suggests its application in rapid postischemic treatment for conditions like stroke and cardiac arrest (Gustafson, Miyauchi, & Wieloch, 1989).
Antagonism Effects on Central Neurons
Studies on rat central neurons reveal that this compound selectively antagonizes α2-adrenoceptors, highlighting its specificity and potential use in neurological research (Freedman & Aghajanian, 1984).
Treatment in Progressive Supranuclear Palsy
This compound has been investigated for its effects in treating progressive supranuclear palsy (PSP), a parkinsonian syndrome. The study found improvements in aspects of motor function in patients with PSP (Ghika et al., 1991).
Comparison with Bupropion in Bipolar Depressed Patients
In a study comparing this compound to bupropion in bipolar depressed patients, both drugs demonstrated significant improvement over time, suggesting the usefulness of this compound in bipolar depression (Grossman, Potter, Brown, & Maislin, 1999).
Enhancement of Neurotransmitter Release in the Hippocampus
This compound enhances excitability and inhibitory processes in the hippocampal dentate gyrus by increasing the release of noradrenaline, indicating its role in neurotransmitter modulation (Sara & Bergis, 1991).
Safety and Hazards
Orientations Futures
Idazoxan has been under investigation as an antidepressant, but it did not reach the market as such . More recently, it is under investigation as an adjunctive treatment in schizophrenia . An extended release formulation (this compound HCl, TR-01-XR) is being developed by Terran Biosciences, for potential use in schizophrenia .
Relevant Papers
- A study titled “A Study of this compound in Healthy Participants” is currently recruiting participants. The study aims to investigate the safety, tolerability and pharmacokinetics of 3 forms of TR-01-XRR, 1 form of TR-01-XRS, and 1 form of TR-01-XR in healthy adults .
- A paper titled “this compound and Response to Typical Neuroleptics in Treatment-Resistant Schizophrenia” found that the antagonism of α2 receptors augmented therapeutic response to typical neuroleptic treatment in treatment-resistant patients with schizophrenia .
- Another study titled “The effects of clonidine, this compound and noise stress on saccadic eye movements” investigated the effects of this compound on saccadic eye movements .
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,10H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMRFMKYPGXPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045161 | |
Record name | Idazoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79944-58-4 | |
Record name | Idazoxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79944-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idazoxan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idazoxan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12551 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Idazoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDAZOXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y310PA316B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.